molecular formula C13H21N3 B12230068 3-Tert-butyl-6-(piperidin-1-yl)pyridazine

3-Tert-butyl-6-(piperidin-1-yl)pyridazine

Cat. No.: B12230068
M. Wt: 219.33 g/mol
InChI Key: LFURPJPOPKUSJR-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl group at the 3-position and a piperidin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where the pyridazine ring is reacted with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

3-Tert-butyl-6-(piperidin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be employed in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: It can be used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate enzymes involved in key metabolic pathways, or it may interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine ring instead of piperidine.

    3-Tert-butyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure but with a pyrrolidine ring instead of piperidine.

    3-Tert-butyl-6-(azepan-1-yl)pyridazine: Similar structure but with an azepane ring instead of piperidine.

Uniqueness

3-Tert-butyl-6-(piperidin-1-yl)pyridazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the piperidin-1-yl group contributes to its basicity and potential for hydrogen bonding interactions.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-tert-butyl-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C13H21N3/c1-13(2,3)11-7-8-12(15-14-11)16-9-5-4-6-10-16/h7-8H,4-6,9-10H2,1-3H3

InChI Key

LFURPJPOPKUSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCCCC2

Origin of Product

United States

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